molecular formula C6H8Cl2 B160947 3,4-Dichlorocyclohexene CAS No. 134317-91-2

3,4-Dichlorocyclohexene

Cat. No.: B160947
CAS No.: 134317-91-2
M. Wt: 151.03 g/mol
InChI Key: XMRSWQWOEAGAPO-UHFFFAOYSA-N
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Description

3,4-Dichlorocyclohexene (CAS 134317-91-2) is a chlorinated cycloalkene with the molecular formula C₆H₈Cl₂ and a molecular weight of 151.03 g/mol . Its structure consists of a six-membered cyclohexene ring with two chlorine atoms substituted at the 3rd and 4th positions. Key physical properties include a topological polar surface area of 0 Ų and a calculated hydrophobicity parameter (XlogP) of 3.2, indicating moderate lipophilicity .

Properties

CAS No.

134317-91-2

Molecular Formula

C6H8Cl2

Molecular Weight

151.03 g/mol

IUPAC Name

3,4-dichlorocyclohexene

InChI

InChI=1S/C6H8Cl2/c7-5-3-1-2-4-6(5)8/h1,3,5-6H,2,4H2

InChI Key

XMRSWQWOEAGAPO-UHFFFAOYSA-N

SMILES

C1CC(C(C=C1)Cl)Cl

Canonical SMILES

C1CC(C(C=C1)Cl)Cl

Synonyms

Cyclohexene, 3,4-dichloro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

1,2-Dichlorocyclohexane

Molecular Formula : C₆H₁₀Cl₂
Molecular Weight : 154.05 g/mol
Boiling Point : 186–188°C at 762 mmHg
Density : 1.1738 g/cm³
Refractive Index : 1.49006

Key Differences :

  • Structure: 1,2-Dichlorocyclohexane is a saturated cyclohexane derivative with adjacent chlorines, whereas 3,4-dichlorocyclohexene contains a double bond (cyclohexene) and non-adjacent chlorines.
  • Reactivity : The double bond in 3,4-dichlorocyclohexene makes it more reactive in addition reactions (e.g., electrophilic addition) compared to the saturated 1,2-dichlorocyclohexane, which is more prone to substitution or elimination under specific conditions .
  • Physical Properties : The higher density and refractive index of 1,2-dichlorocyclohexane suggest stronger intermolecular forces due to its saturated structure.

3-Chlorocyclohexene

Molecular Formula : C₆H₉Cl
Molecular Weight : 116.59 g/mol
CAS : 2441-97-6

Key Differences :

  • Chlorination Degree: 3-Chlorocyclohexene is monochlorinated, reducing its molecular weight and polarity compared to the dichlorinated analog.
  • Reactivity : The single chlorine atom in 3-chlorocyclohexene may lead to regioselective reactions at the double bond, whereas 3,4-dichlorocyclohexene’s dual chlorines could sterically hinder certain reactions or direct electrophiles to specific positions.
  • Applications : 3-Chlorocyclohexene is often used as an intermediate in organic synthesis, while dichlorinated derivatives like 3,4-dichlorocyclohexene may serve as precursors for more complex halogenated compounds .

Chlorocyclohexane

Molecular Formula : C₆H₁₁Cl
Molecular Weight : 118.60 g/mol
CAS : 542-18-7

Key Differences :

  • Structure : Chlorocyclohexane is fully saturated, lacking the double bond present in 3,4-dichlorocyclohexene.
  • Safety Profile : Chlorocyclohexane’s safety data sheet emphasizes risks such as skin/eye irritation and respiratory hazards, which may differ from dichlorinated analogs due to volatility and metabolic pathways .

Data Table: Comparative Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) XlogP
3,4-Dichlorocyclohexene 134317-91-2 C₆H₈Cl₂ 151.03 Not reported Not reported 3.2
1,2-Dichlorocyclohexane Not provided C₆H₁₀Cl₂ 154.05 186–188 1.1738 Not reported
3-Chlorocyclohexene 2441-97-6 C₆H₉Cl 116.59 Not reported Not reported Not reported
Chlorocyclohexane 542-18-7 C₆H₁₁Cl 118.60 Not reported Not reported Not reported

Research Findings and Implications

  • Stereochemical Influence : The (3R,4S)-stereoisomer of 3,4-dichlorocyclohexene may exhibit distinct reactivity in asymmetric synthesis or biological systems compared to its enantiomers .
  • Synthetic Utility : The unsaturated structure of 3,4-dichlorocyclohexene makes it a candidate for Diels-Alder reactions or polymerization, whereas saturated analogs like 1,2-dichlorocyclohexane are less versatile in such contexts .
  • Environmental Impact: Higher chlorination (e.g., dichloro vs. monochloro) generally increases persistence in ecosystems, necessitating rigorous handling protocols .

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